molecular formula C29H42O10 B1255270 6'-Dehydroxyghalakinoside

6'-Dehydroxyghalakinoside

Cat. No.: B1255270
M. Wt: 550.6 g/mol
InChI Key: RGJSIZOZMBPAIL-YUVWTAJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is isolated from Pergularia tomentosa, a perennial shrub native to the Middle East and North Africa . This compound is characterized by the absence of a hydroxyl group at the 6′ position of its sugar moiety, distinguishing it from hydroxylated analogs like 6′-hydroxycalactin. Its presence in P. tomentosa roots and aerial parts has been quantified via LC-ESI/QTrap/MS/MS, with concentrations reaching 11.60 mg/100 g dry weight in aerial extracts, the highest among cardenolides in the plant .

Properties

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

3-[(1S,3R,5S,7R,9R,10S,12R,14R,15S,17R,18S,19R,22S,23R)-9,10,17,22-tetrahydroxy-14-(hydroxymethyl)-7,18-dimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

InChI

InChI=1S/C29H42O10/c1-14-7-23(32)29(35)25(37-14)38-20-9-16-3-4-18-19(27(16,13-30)11-21(20)39-29)10-22(31)26(2)17(5-6-28(18,26)34)15-8-24(33)36-12-15/h8,14,16-23,25,30-32,34-35H,3-7,9-13H2,1-2H3/t14-,16+,17-,18-,19+,20-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1

InChI Key

RGJSIZOZMBPAIL-YUVWTAJSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)CO)C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O)O

Canonical SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)CO)CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O

Synonyms

6'-dehydroxyghalakinoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cardenolides

Cardenolides in P. tomentosa share a core steroidal structure but differ in hydroxylation patterns, glycosylation sites, and bioactivity. Below is a detailed comparison of 6'-Dehydroxyghalakinoside with structurally related compounds:

Structural and Analytical Differences
Compound Name Hydroxylation Site Pseudomolecular Ion [(M + HCOOH) − H]− (m/z) Concentration in Aerial Extract (mg/100 g)
6′-Dehydroxyghalakinoside 6′ position absent 595 11.60
12′-Dehydroxyghalakinoside 12′ position absent 595 7.11
6′-Hydroxycalactin 6′ position present 593 0.95–5.58 (range)
Calactin Fully hydroxylated 577 Not quantified

Key Observations :

  • Shared Pseudomolecular Ions: 6′-Dehydroxyghalakinoside and 12′-Dehydroxyghalakinoside share the same pseudomolecular ion (m/z 595), suggesting similar molecular weights but distinct hydroxylation sites .
  • Concentration Variance: 6′-Dehydroxyghalakinoside is the most abundant cardenolide in P. tomentosa aerial parts, nearly double the concentration of 12′-Dehydroxyghalakinoside .
  • Structural Impact on Detection : The absence of a hydroxyl group at the 6′ position simplifies the fragmentation pattern in MS/MS, enhancing detection specificity via MRM (Multiple Reaction Monitoring) transitions .
Analytical Challenges
  • Co-elution Issues: LC-MS analysis revealed co-elution of compounds with identical pseudomolecular ions (e.g., m/z 593 for 6′-hydroxycalactin and others), necessitating MRM for differentiation. 6′-Dehydroxyghalakinoside’s unique transition (precursor → product ion) ensures unambiguous identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.